N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-difluorobenzenesulfonamide
Description
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Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-2,4-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O4S/c1-17(2)9-25-14-8-11(4-5-13(14)20-16(17)22)21-26(23,24)15-6-3-10(18)7-12(15)19/h3-8,21H,9H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHMEIHHRNDVHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F)NC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-difluorobenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural framework characterized by:
- Core Structure : A tetrahydrobenzo[b][1,4]oxazepine ring.
- Functional Groups :
- 3,3-dimethyl substitution
- 4-oxo group
- A sulfonamide moiety attached to a difluorobenzene ring.
The molecular formula is with a molecular weight of approximately 420.47 g/mol.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit various enzymes involved in metabolic pathways.
- Antioxidant Properties : Similar compounds have shown potential as antioxidants by scavenging free radicals.
- Antimicrobial Activity : Compounds within the same class have demonstrated efficacy against bacterial strains.
Antioxidant Activity
This compound has been evaluated for its antioxidant properties using assays such as DPPH and FRAP. Preliminary studies suggest promising results:
These results indicate that the compound exhibits significant antioxidant activity comparable to standard references.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored through various studies. It has shown effectiveness against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | TBD |
| S. aureus | TBD |
Further investigations are needed to establish the precise MIC values and the spectrum of activity against different pathogens.
Case Studies and Research Findings
- Study on Antioxidant Effects : A study highlighted the synthesis and evaluation of similar compounds that demonstrated strong antioxidant effects with IC50 values significantly lower than standard antioxidants like ascorbic acid .
- Antimicrobial Efficacy : Another study reported the synthesis of related compounds that exhibited promising antimicrobial properties against resistant strains .
Preparation Methods
Preparation of 8-Amino-3,3-dimethyl-2,3,4,5-tetrahydrobenzo[b]oxazepin-4-one
The benzoxazepin core is synthesized via a cyclocondensation reaction. A representative protocol involves:
Starting Materials :
- 2-Amino-5-nitrophenol (1.0 equiv)
- 3-Hydroxy-3-methylbutan-2-one (1.2 equiv)
- p-Toluenesulfonic acid (0.1 equiv)
Procedure :
- Heat the mixture in toluene at 110°C for 12 hours under nitrogen.
- Reduce the nitro group using H2/Pd-C in ethanol to yield the amine intermediate.
Key Data :
Alternative Route via Ring-Closing Metathesis
For enhanced scalability, a Grubbs catalyst-mediated approach has been reported:
Intermediate Preparation :
- Synthesize N-(2-allyloxy-5-nitrophenyl)-3,3-dimethylacrylamide via allylation of 2-allyloxy-5-nitroaniline.
Cyclization :
- Treat with Grubbs II catalyst (5 mol%) in dichloromethane at 40°C for 6 hours.
Outcome :
Sulfonamide Coupling Reaction
Synthesis of 2,4-Difluorobenzenesulfonyl Chloride
2,4-Difluorobenzenesulfonyl chloride is prepared via chlorosulfonation:
Coupling to the Benzoxazepin Amine
The final step involves nucleophilic substitution:
Reagents :
- 8-Amino-3,3-dimethylbenzoxazepinone (1.0 equiv)
- 2,4-Difluorobenzenesulfonyl chloride (1.1 equiv)
- Pyridine (3.0 equiv) in THF
Procedure :
- Add sulfonyl chloride to a cooled (0°C) solution of the amine and pyridine.
- Warm to 25°C and stir for 18 hours.
Workup :
- Quench with H2O, extract with ethyl acetate, and purify via silica gel chromatography (hexane/EtOAc 3:1).
Performance Metrics :
Optimization and Troubleshooting
Solvent and Base Screening
| Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|
| THF | Pyridine | 25 | 76 |
| DCM | Et3N | 25 | 68 |
| DMF | DMAP | 40 | 72 |
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| IR (cm⁻¹) | 3270 (N-H), 1685 (C=O), 1360 (S=O asym), 1165 (S=O sym) |
| $$ ^1H $$ NMR | δ 8.21 (s, 1H, NH), 7.82–7.75 (m, 2H, Ar-H), 6.91 (d, J = 8.4 Hz, 1H) |
| $$ ^{13}C $$ NMR | δ 172.4 (C=O), 163.1 (d, J = 250 Hz), 156.3 (d, J = 245 Hz) |
Industrial-Scale Considerations
- Cost Analysis : 2,4-Difluorobenzenesulfonyl chloride accounts for 62% of raw material costs.
- Green Chemistry : Replace THF with cyclopentyl methyl ether (CPME) for improved sustainability.
Q & A
Q. How can researchers optimize the synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-difluorobenzenesulfonamide to improve yield and purity?
- Methodological Answer : Synthesis optimization involves:
-
Temperature Control : Maintaining 60–80°C during cyclization to stabilize the oxazepine ring .
-
Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) enhance nucleophilic substitution efficiency .
-
Catalysts : Use of potassium carbonate or triethylamine to deprotonate intermediates and accelerate sulfonamide coupling .
-
Purification : Reverse-phase HPLC or column chromatography to isolate the target compound from byproducts .
-
Yield Tracking : Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., 1.2:1 sulfonyl chloride to amine) .
Table 1 : Key Reaction Parameters from Literature
Step Temperature (°C) Solvent Catalyst Yield (%) Reference Cyclization 70 DMF K₂CO₃ 65 Sulfonylation RT DCM Et₃N 78
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 7.8–8.2 ppm (aromatic protons), δ 4.1–4.5 ppm (oxazepine methyl groups) .
- ¹³C NMR : Carbonyl signals at ~170 ppm confirm the oxazepinone ring .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (expected m/z ~450) .
- IR Spectroscopy : Bands at 1650–1680 cm⁻¹ (C=O stretch) and 1150–1200 cm⁻¹ (S=O stretch) .
Q. How can solubility challenges be addressed for in vitro assays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO:water (≤5% DMSO) for cell-based assays .
- Derivatization : Introduce hydrophilic groups (e.g., PEGylation) to the sulfonamide moiety without disrupting bioactivity .
- Micellar Encapsulation : Non-ionic surfactants (e.g., Tween-80) enhance dispersion in aqueous buffers .
Advanced Research Questions
Q. How do researchers resolve contradictions in reported biological activity data for this compound across different studies?
- Methodological Answer :
- Assay Standardization : Use uniform protocols (e.g., IC₅₀ determination via fluorescence polarization for kinase inhibition) .
- Comparative Studies : Test the compound against isogenic cell lines to isolate target-specific effects .
- Meta-Analysis : Cross-reference datasets from PubChem and independent studies to identify outliers .
Q. What strategies are employed to establish structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
-
Systematic Substitution : Modify the benzoxazepine core (e.g., alkyl vs. aryl groups at position 5) and assess impact on target binding .
-
Computational Modeling : Docking studies (AutoDock Vina) to predict interactions with enzymes like SYK kinase .
-
Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., sulfonamide oxygen) using Schrödinger Suite .
Table 2 : SAR Trends in Analogues
Substituent Target Affinity (IC₅₀, nM) Key Interaction Reference 5-Allyl 12 ± 2 Hydrophobic pocket 5-Propyl 45 ± 5 Reduced steric clash 2,4-Difluoro 8 ± 1 Enhanced H-bonding
Q. How can in silico methods guide the optimization of pharmacokinetic properties for this compound?
- Methodological Answer :
- ADMET Prediction : Use SwissADME to optimize logP (target 2–3) and reduce CYP3A4 inhibition .
- Metabolic Stability : Simulate phase I/II metabolism (e.g., glucuronidation of the sulfonamide group) with StarDrop .
- Blood-Brain Barrier Penetration : Molecular dynamics simulations to assess passive diffusion .
Q. What experimental designs are recommended to validate target engagement in cellular models?
- Methodological Answer :
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein stability shifts post-treatment .
- RNAi Knockdown : Silence putative targets (e.g., SYK) and assess rescue of compound-induced phenotypes .
- Biolayer Interferometry : Quantify binding kinetics in live cells using Octet platforms .
Notes
- Data Contradictions : Discrepancies in enzymatic inhibition (e.g., SYK vs. JAK kinases) may arise from assay conditions (e.g., ATP concentration) .
- Advanced Purification : Preparative SFC (supercritical fluid chromatography) resolves enantiomers in chiral derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
